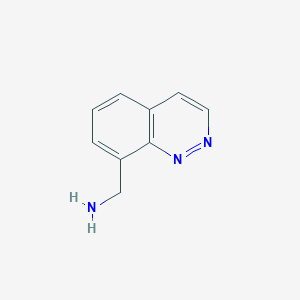![molecular formula C7H3Cl3N2 B13120117 2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)
2,4,7-Trichloro-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7-Trichloro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4,7-trichloroaniline with formic acid and formaldehyde. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole compound. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The scalability of the synthesis method is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
化学反応の分析
Types of Reactions
2,4,7-Trichloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzimidazole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions with various aryl or alkyl halides, leading to the formation of new C-C bonds. Palladium-catalyzed cross-coupling reactions are particularly useful for this purpose.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex benzimidazole-based structures with enhanced properties.
科学的研究の応用
2,4,7-Trichloro-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its derivatives have shown activity against bacterial and fungal infections, as well as certain types of cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of 2,4,7-Trichloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
2,4,7-Trichloro-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
2,4-Dichloro-1H-benzo[d]imidazole: This compound has two chlorine atoms on the benzimidazole ring and exhibits similar reactivity but may have different biological activities.
2,4,5-Trichloro-1H-benzo[d]imidazole: With chlorine atoms at positions 2, 4, and 5, this compound has a different substitution pattern, which can affect its chemical and biological properties.
2,4,6-Trichloro-1H-benzo[d]imidazole: The presence of chlorine atoms at positions 2, 4, and 6 gives this compound unique properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and potential applications. The presence of chlorine atoms at positions 2, 4, and 7 can enhance its stability and interaction with biological targets, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H3Cl3N2 |
|---|---|
分子量 |
221.5 g/mol |
IUPAC名 |
2,4,7-trichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3Cl3N2/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H,11,12) |
InChIキー |
RCQJPWSJKXXWPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1Cl)NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



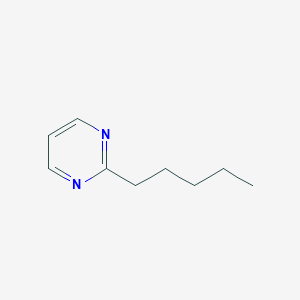

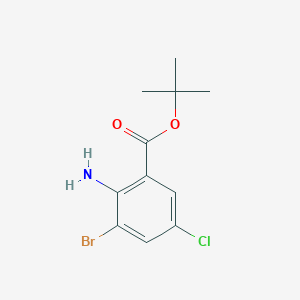
![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)



![3-Ethyl-6-methyl-8-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13120072.png)
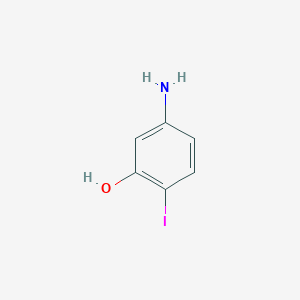
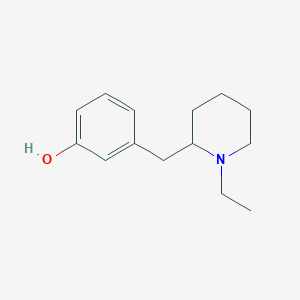

![tert-Butyl (4S,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B13120111.png)
